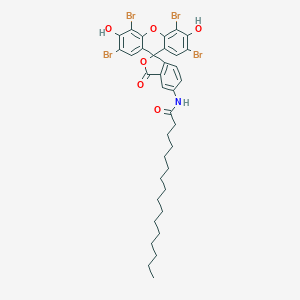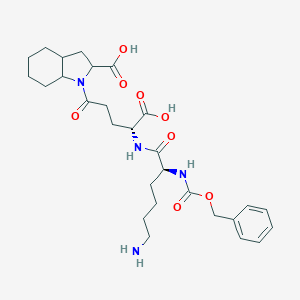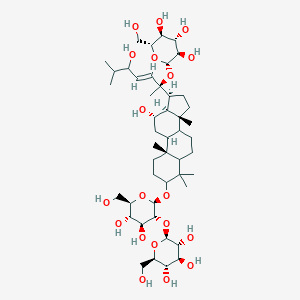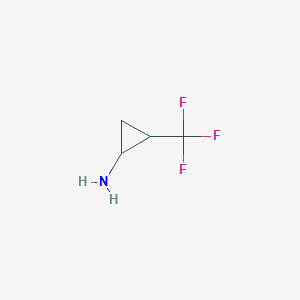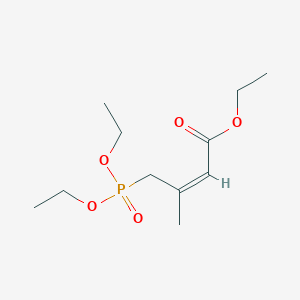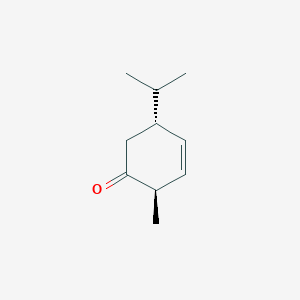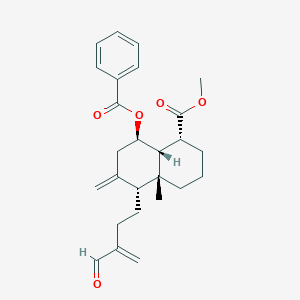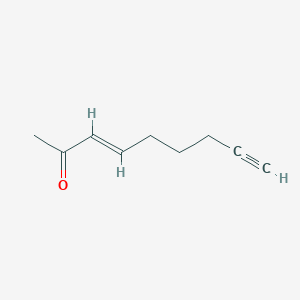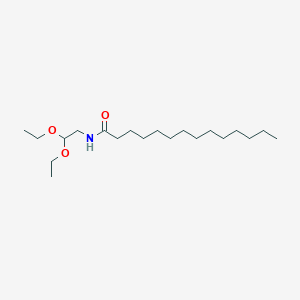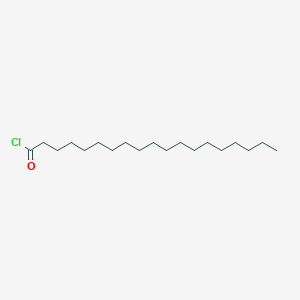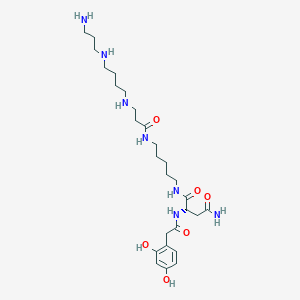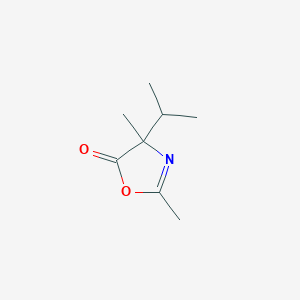
2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one, also known as DIMBOA, is a natural compound found in maize plants. It is a member of the benzoxazinoid family of compounds, which are known for their anti-herbivore properties. DIMBOA has been the subject of scientific research due to its potential applications in agriculture, medicine, and environmental science. In
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to induce the production of ROS in both plants and animals. This can lead to oxidative stress, which can cause cell death. However, it is also possible that the production of ROS by 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one could have beneficial effects, such as the activation of defense mechanisms against pathogens.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one are complex and depend on the concentration and duration of exposure. In plants, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to have anti-herbivore properties by inhibiting the growth and development of insect larvae. It has also been shown to have anti-fungal properties by inhibiting the growth of plant pathogens. In animals, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to have anti-cancer properties by inducing apoptosis (cell death) in cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one in lab experiments is its natural origin. This makes it a potentially safer alternative to synthetic compounds. Additionally, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to have a wide range of biological activities, which makes it a versatile compound for research. However, one limitation of using 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one in lab experiments is its instability in aqueous solutions. This can make it difficult to prepare and store solutions of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one. One area of interest is its potential as a natural pesticide in agriculture. Further research is needed to determine the effectiveness of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one as a pesticide and to develop methods for its application in the field. Another area of interest is its potential as an anti-cancer agent. Further research is needed to understand the mechanism of action of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one in cancer cells and to develop methods for its use in cancer treatment. Finally, further research is needed to understand the ecological role of 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one in maize plants and its potential impact on soil health.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been the subject of scientific research due to its potential applications in agriculture, medicine, and environmental science. In agriculture, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been shown to have anti-herbivore properties, which make it a potential natural pesticide. It has also been shown to have anti-fungal properties, which could make it useful in preventing crop diseases. In medicine, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been investigated for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In environmental science, 2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one has been studied for its potential role in soil health. It has been shown to have a positive effect on soil microbial communities, which could improve soil fertility.
Eigenschaften
CAS-Nummer |
121085-86-7 |
|---|---|
Produktname |
2,4-Dimethyl-4-isopropyl-2-oxazolin-5-one |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2,4-dimethyl-4-propan-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8(4)7(10)11-6(3)9-8/h5H,1-4H3 |
InChI-Schlüssel |
KBCZSFOJJDVEGX-UHFFFAOYSA-N |
SMILES |
CC1=NC(C(=O)O1)(C)C(C)C |
Kanonische SMILES |
CC1=NC(C(=O)O1)(C)C(C)C |
Synonyme |
5(4H)-Oxazolone,2,4-dimethyl-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

